molecular formula C10H18N4 B1453112 1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine CAS No. 1311315-76-0

1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No. B1453112
M. Wt: 194.28 g/mol
InChI Key: POOUPOSIFGYLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine consists of a piperazine ring with an attached imidazole moiety. The imidazole ring contributes to its biological activity and pharmacological properties .

Scientific Research Applications

Metabolic Pathways and Clinical Application Insights

1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine and its derivatives have shown significant importance in clinical applications, especially in the treatment of psychiatric disorders and infections. This section provides insights into the metabolic pathways of arylpiperazine derivatives, including 1-aryl-piperazine formation through CYP3A4-dependent N-dealkylation. These metabolites have varied effects on serotonin receptors and other neurotransmitter receptors, underscoring their utility in treating depression, psychosis, or anxiety. The pharmacokinetics of these compounds reveal extensive tissue distribution, including the brain, highlighting their potential in targeting central nervous system disorders (Caccia, 2007).

Antimicrobial Activities Against Mycobacterium tuberculosis

Piperazine derivatives have demonstrated significant antimicrobial activities, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This showcases the compound's versatility and potential in addressing critical infectious diseases. The structure-activity relationship (SAR) of these molecules offers a pathway for developing safer, selective, and cost-effective antimicrobial agents, contributing to the ongoing battle against tuberculosis and other infectious diseases (Girase et al., 2020).

Therapeutic and Pharmaceutical Applications

Piperazine derivatives are central to the design of a wide array of drugs with diverse therapeutic uses. Their structural modification has led to the development of molecules with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. This underlines the chemical's broad pharmacological potential and its role in the development of new therapeutic agents. The review of patents involving piperazine compounds provides insights into the ongoing research and innovation in drug discovery, emphasizing the scaffold's flexibility and its impact on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).

properties

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-14-8-5-12-10(14)9-13-6-3-11-4-7-13/h5,8,11H,2-4,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOUPOSIFGYLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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